molecular formula C10H14N2O3S B4537664 METHYL 2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETATE

METHYL 2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETATE

Cat. No.: B4537664
M. Wt: 242.30 g/mol
InChI Key: IAHYFEUMRNQFCC-UHFFFAOYSA-N
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Description

Methyl 2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetate typically involves the reaction of 4-propoxy-2-pyrimidinethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Methyl 2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetate has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxy-2-pyrimidinyl)sulfanyl]acetate
  • Methyl 2-[(4-ethoxy-2-pyrimidinyl)sulfanyl]acetate
  • Methyl 2-[(4-butoxy-2-pyrimidinyl)sulfanyl]acetate

Uniqueness

Methyl 2-[(4-propoxy-2-pyrimidinyl)sulfanyl]acetate is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. The length and flexibility of the propoxy group can affect the compound’s solubility, stability, and binding affinity to molecular targets. Compared to similar compounds with shorter or longer alkoxy groups, the propoxy derivative may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

methyl 2-(4-propoxypyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-6-15-8-4-5-11-10(12-8)16-7-9(13)14-2/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHYFEUMRNQFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC=C1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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